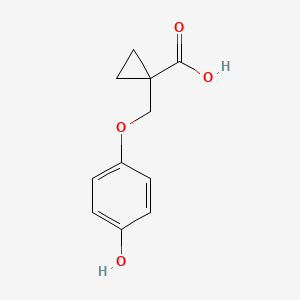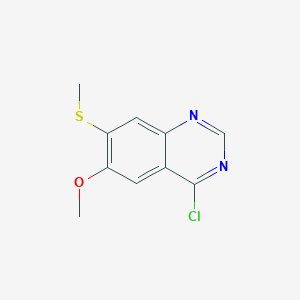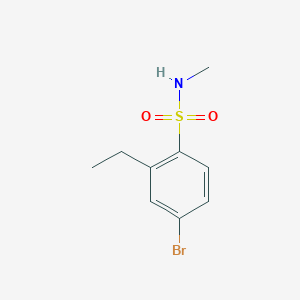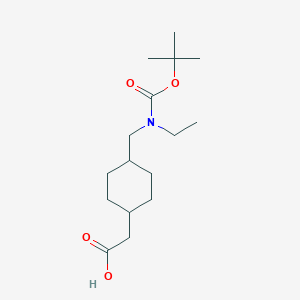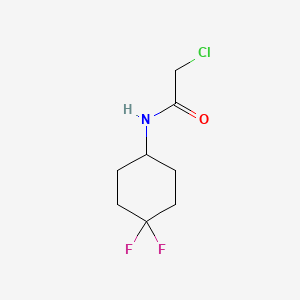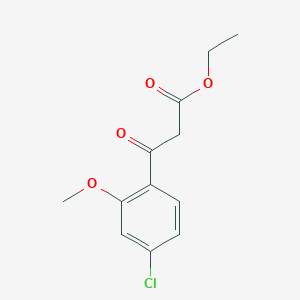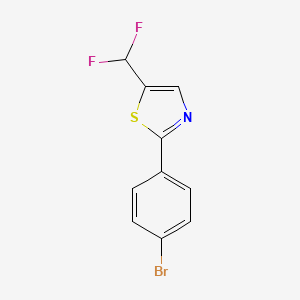![molecular formula C10H9F3O2 B15090397 3-[3-(Trifluoromethyl)phenoxy]propanal](/img/structure/B15090397.png)
3-[3-(Trifluoromethyl)phenoxy]propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Trifluoromethyl)phenoxy]propanal is an organic compound with the molecular formula C10H9F3O It is characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a propanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 3-[3-(Trifluoromethyl)phenoxy]propanal involves the Mizoroki-Heck cross-coupling reaction. This reaction typically uses 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal as starting materials, with palladium acetate (Pd(OAc)2) as the catalyst and tetrabutylammonium acetate (nBu4NOAc) as the base . The reaction is followed by a hydrogenation step to yield the desired product.
Another method involves the oxidation of 3-(Trifluoromethyl)benzene propanol using dimethyl sulfoxide (DMSO) and phosphorus pentoxide (P2O5) in dichloromethane. The reaction mixture is then treated with triethylamine and hydrochloric acid to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and microwave-assisted synthesis to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)phenoxy]propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-[3-(Trifluoromethyl)phenoxy]propanoic acid.
Reduction: 3-[3-(Trifluoromethyl)phenoxy]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(Trifluoromethyl)phenoxy]propanal has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)phenoxy]propanal is largely dependent on its chemical structure and the functional groups present. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzenepropanal: Similar structure but lacks the phenoxy group.
3-(Trifluoromethyl)phenylpropanol: Similar structure but with an alcohol group instead of an aldehyde.
3-(Trifluoromethyl)phenylpropanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
3-[3-(Trifluoromethyl)phenoxy]propanal is unique due to the presence of both the trifluoromethyl and phenoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various fields of research .
Properties
Molecular Formula |
C10H9F3O2 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]propanal |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-4-9(7-8)15-6-2-5-14/h1,3-5,7H,2,6H2 |
InChI Key |
XMOCPBDPOODYLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCC=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


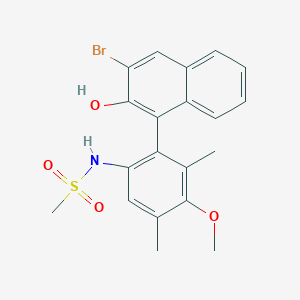
![1-[4-(5-Chloro-2-methylphenyl)phenyl]ethan-1-amine](/img/structure/B15090325.png)
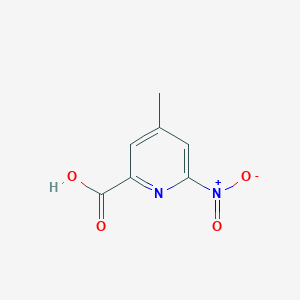
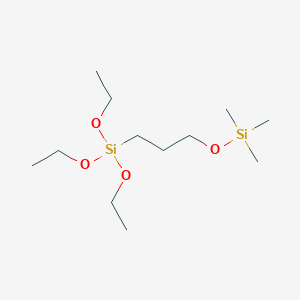
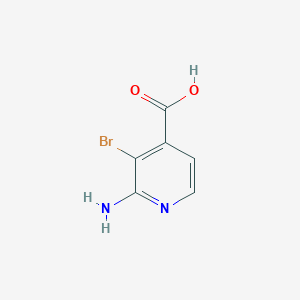
![N-[3-(3-bromophenyl)propyl]cyclopropanamine](/img/structure/B15090351.png)
